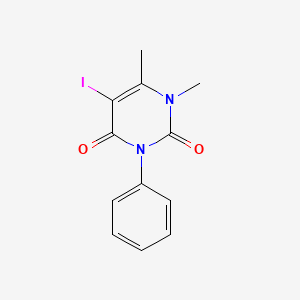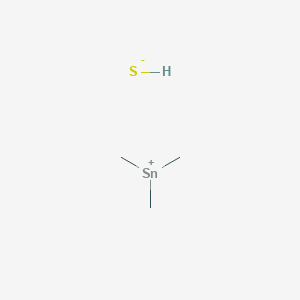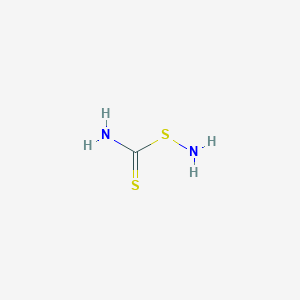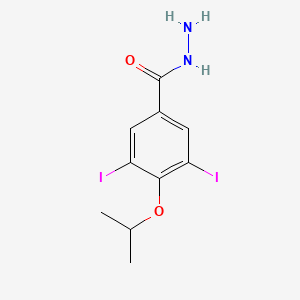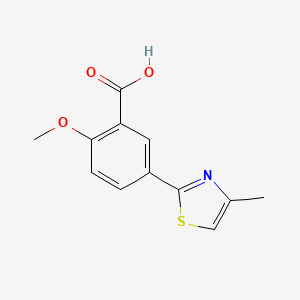
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a thiazolyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 4-methyl-2-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The thiazolyl group can be reduced to form a thiazolidine ring.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-methoxy-5-(4-methyl-2-thiazolyl)benzoic acid.
Reduction: Formation of 2-methoxy-5-(4-methylthiazolidin-2-yl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The thiazolyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic acid: Lacks the thiazolyl group, making it less biologically active.
4-Methyl-2-thiazolylbenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity.
2-Methoxy-4-(methylthio)benzoic acid: Contains a methylthio group instead of a thiazolyl group, leading to different chemical and biological properties.
Uniqueness
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)- is unique due to the presence of both the methoxy and thiazolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
35195-82-5 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-6-17-11(13-7)8-3-4-10(16-2)9(5-8)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
XSWNMPLWRXIFNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


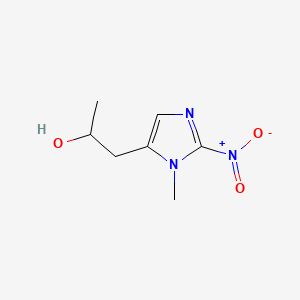

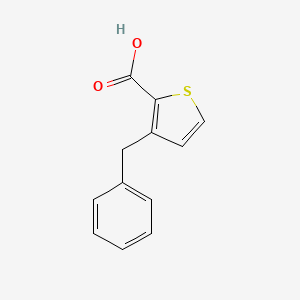
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

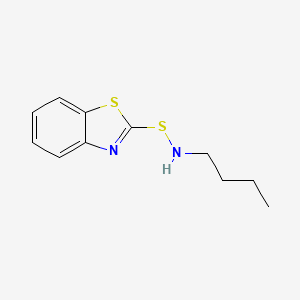
![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)


